
4-(Azetidin-3-yloxy)pyridine dihydrochloride
Description
Nomenclature and Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural relationship between its constituent heterocyclic components. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 1251922-58-3, providing unambiguous identification within chemical databases. Alternative nomenclature systems recognize this compound through various synonymous designations, including systematic names that emphasize the ether linkage between the azetidine and pyridine moieties. The molecular structure consists of a pyridine ring substituted at the 4-position with an azetidin-3-yloxy group, where the oxygen atom serves as the bridging element between the two heterocyclic systems.
The molecular formula C8H12Cl2N2O encompasses eight carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a calculated molecular weight of 223.10 g/mol. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1(OC2CNC2)=CC=NC=C1, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)11-8-5-10-6-8/h1-4,8,10H,5-6H2 offers additional structural detail, while the corresponding International Chemical Identifier Key RLQYIYTUKIVZKO-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational applications.
The compound belongs to the broader classification of heterocyclic compounds, specifically representing a substituted pyridine derivative that incorporates an azetidine substituent. Heterocyclic compounds constitute a fundamental class of organic molecules characterized by the presence of ring structures containing at least two different elements, typically carbon and one or more heteroatoms such as nitrogen, oxygen, or sulfur. The pyridine component contributes aromatic character to the molecule, while the azetidine ring provides a saturated four-membered heterocyclic framework that imparts unique steric and electronic properties. This dual heterocyclic nature positions the compound within the category of complex heterocycles that have gained increasing importance in pharmaceutical chemistry and materials science applications.
Historical Development in Heterocyclic Chemistry
The historical development of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of organic chemistry research. According to documented literature, the history of heterocyclic chemistry began in the 1800s with several notable developments that laid the foundation for modern synthetic approaches. The early discoveries of fundamental heterocyclic compounds established the theoretical and practical frameworks that eventually enabled the synthesis of complex molecules incorporating multiple heterocyclic motifs.
Pyridine, one of the two key heterocyclic components in this compound, was first discovered and characterized by Thomas Anderson in 1849 through the high-temperature heating of animal bones. Anderson initially separated a colorless liquid with an unpleasant odor from the distillation products, subsequently isolating pure pyridine two years later in 1851. The naming of pyridine derived from the Greek word πῦρ meaning fire, reflecting Anderson's recognition of the compound's flammable nature, with the suffix "idine" added to comply with chemical nomenclature conventions for cyclic nitrogen-containing compounds. The structural determination of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.
The synthetic chemistry of pyridine derivatives advanced significantly with the development of the Hantzsch pyridine synthesis in 1881 by Arthur Rudolf Hantzsch, which established fundamental methods for constructing pyridine rings from readily available starting materials. This synthetic breakthrough was followed by Aleksei Chichibabin's 1924 invention of an efficient pyridine synthesis reaction based on inexpensive reagents, a method that continues to find application in industrial pyridine production. Contemporary research has further expanded pyridine chemistry through innovative approaches such as the blocking group strategy for regioselective carbon-4 alkylation, which enables practical access to substituted pyridines that were previously difficult to synthesize.
Azetidine chemistry, representing the second heterocyclic component of the target compound, has developed through different historical pathways focused on four-membered nitrogen-containing rings. Azetidines can be prepared through the reduction of azetidinones using lithium aluminum hydride, with enhanced effectiveness achieved through combinations with aluminum trichloride. The development of Couty's azetidine synthesis by François Couty represents one of the most efficient modern approaches to azetidine construction, enabling the synthesis of enantiopure azetidines from readily available β-amino alcohols through chlorination followed by deprotonation and ring closure. This synthetic methodology has found extensive application in pharmaceutical research, particularly through utilization by institutions such as the Broad Institute of Massachusetts Institute of Technology and Harvard for the synthesis of azetidine-based scaffolds in central nervous system-focused lead-like libraries.
The convergence of pyridine and azetidine chemistry in compounds like this compound represents the culmination of more than a century of heterocyclic chemistry development. The ability to combine these distinct heterocyclic motifs through ether linkages demonstrates the sophisticated synthetic capabilities that have emerged from the foundational discoveries of the nineteenth and early twentieth centuries. The dihydrochloride salt formation further exemplifies the attention to molecular properties and pharmaceutical applications that characterizes contemporary heterocyclic chemistry research, where considerations of solubility, stability, and bioavailability influence synthetic design decisions.
Properties
IUPAC Name |
4-(azetidin-3-yloxy)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCDMYIFZRIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-58-3 | |
Record name | 4-(azetidin-3-yloxy)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves the formation of an ether bond between the 3-position of azetidine and the 4-position hydroxyl group of a pyridine derivative, followed by salt formation with hydrochloric acid.
The key steps are:
Synthesis of the Azetidin-3-ol or Azetidin-3-yl intermediate : This involves preparing the azetidine ring with a hydroxyl group at the 3-position, which acts as the nucleophile for ether formation.
Activation of the Pyridine Hydroxyl Group : The pyridine derivative, often 4-hydroxypyridine, is activated or directly used in Mitsunobu or nucleophilic substitution reactions to form the ether linkage.
Ether Formation : The azetidin-3-ol and 4-hydroxypyridine are coupled, commonly via Mitsunobu reaction conditions, to yield 4-(Azetidin-3-yloxy)pyridine.
Salt Formation : The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.
Detailed Synthetic Procedures
Mitsunobu Reaction Approach
A prominent and well-documented method involves the Mitsunobu reaction, which couples a secondary alcohol (azetidin-3-ol) with a phenolic or pyridinolic hydroxyl group under mild conditions.
Reagents and Conditions : Triphenylphosphine (Ph3P), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Procedure : The azetidin-3-ol is reacted with 4-hydroxypyridine in the presence of Ph3P and DEAD/DIAD at 0°C to room temperature. The reaction proceeds via inversion of configuration at the alcohol center, forming the ether bond.
Outcome : This method affords 4-(Azetidin-3-yloxy)pyridine in good yield and purity.
Salt Formation : Subsequent treatment with hydrogen chloride gas or HCl in an organic solvent converts the free base into the dihydrochloride salt.
This approach is supported by studies on related azetidinyl ethers, including analogs of sazetidine-A, where Mitsunobu coupling was employed to attach azetidinylmethanol derivatives to pyridinols with high efficiency.
Alternative Nucleophilic Substitution
In some cases, nucleophilic substitution (S_N2) reactions are used:
The azetidin-3-ol is first converted into an azetidin-3-yl halide or tosylate intermediate.
4-Hydroxypyridine acts as a nucleophile to displace the leaving group, forming the ether bond.
This method requires careful control of reaction conditions to prevent ring opening or side reactions due to the strained azetidine ring.
Protection and Deprotection Strategies
Boc Protection : To prevent side reactions on the azetidine nitrogen, the amino group is often protected with tert-butyloxycarbonyl (Boc) during the ether formation step.
Deprotection : After ether formation, Boc groups are removed by acid treatment (e.g., trifluoroacetic acid or hydrogen chloride) to yield the free amine, which is then converted to the dihydrochloride salt.
Purification and Characterization
The crude product is purified by standard chromatographic techniques.
Characterization is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).
Purity is confirmed by high-performance liquid chromatography (HPLC), typically >95% purity.
Data Table: Summary of Key Preparation Steps
Step | Reagents/Conditions | Notes | Yield/Outcome |
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Azetidin-3-ol preparation | Commercial or synthesized via known routes | Starting alcohol for ether formation | High purity required |
Mitsunobu coupling | Ph3P, DEAD/DIAD, 4-hydroxypyridine, THF/DCM, 0°C to RT | Ether bond formation between azetidin-3-ol and pyridine | Good yields (typically >70%) |
Boc protection (optional) | Boc2O, base (e.g., triethylamine) | Protects azetidine nitrogen during coupling | High efficiency |
Boc deprotection | TFA or HCl in organic solvent | Removes Boc to yield free amine | Quantitative |
Salt formation | HCl gas or HCl in solvent | Forms dihydrochloride salt | Quantitative |
Purification | Chromatography, crystallization | Ensures >95% purity | Purified product |
Characterization | NMR, HRMS, HPLC | Confirms structure and purity | Confirmed |
Research Findings and Optimization Notes
The Mitsunobu reaction is favored due to mild conditions and compatibility with sensitive azetidine rings.
Boc protection of the azetidine nitrogen improves reaction selectivity and yield by preventing side reactions.
The dihydrochloride salt form enhances compound stability and water solubility, important for biological assays and pharmaceutical applications.
Alternative synthetic routes involving nucleophilic substitution have been explored but require stringent control to avoid ring-opening side reactions.
Analogous compounds such as sazetidine-A and its derivatives have been synthesized using similar Mitsunobu coupling strategies, confirming the robustness of this method.
The reaction yields and purity levels are typically high, with final products characterized by standard spectroscopic and chromatographic methods to ensure structural integrity and suitability for further use.
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Precursor for Pharmaceutical Development :
- The compound serves as a precursor for synthesizing new pharmaceutical agents. Its structural components can be modified to enhance biological activity or target specific diseases.
-
Potential Biological Activities :
- Antibacterial and Anticancer Properties : Azetidines have been studied for their antibacterial and anticancer activities. The pyridine component is prevalent in drugs targeting various diseases, suggesting that this compound could exhibit similar properties .
- Neuropharmacological Effects : Compounds containing azetidine rings have shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
Synthesis and Reactivity
The synthesis of 4-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves several organic reactions that exploit the reactivity of both the azetidine and pyridine groups. Potential synthetic routes include:
- Nucleophilic Substitution Reactions : The azetidine group can participate in nucleophilic substitutions, while the pyridine nitrogen can act as a base or nucleophile.
- Electrophilic Reactions : The electron-rich nature of the nitrogen atom in the pyridine ring allows it to react with electrophiles, facilitating diverse synthetic pathways.
Case Studies and Research Findings
Research has highlighted the expanding role of pyridine-containing compounds in drug development. For instance:
- A study on pyridine derivatives demonstrated their effectiveness against drug-resistant bacteria, indicating that modifications to the pyridine structure can lead to potent antimicrobial agents .
- Another investigation into azetidine derivatives revealed their potential in treating neurological conditions by modulating nicotinic acetylcholine receptors (nAChRs), showcasing their relevance in neuropharmacology .
Mechanism of Action
The mechanism by which 4-(Azetidin-3-yloxy)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to five analogues with variations in heterocyclic rings, substituents, or salt forms (Table 1).
Table 1: Comparative Analysis of 4-(Azetidin-3-yloxy)pyridine Dihydrochloride and Analogues
Key Observations
Ring Size and Flexibility: The azetidine ring in the target compound imposes rigidity, which may improve binding affinity in sterically constrained environments.
The amine group in 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride facilitates hydrogen bonding, which could improve interactions with polar residues in enzymes .
Core Heterocycle Differences: Replacing pyridine with pyrazole (in 4-(azetidin-3-yloxy)-1-methyl-1H-pyrazole dihydrochloride) introduces two adjacent nitrogen atoms, altering electronic properties and hydrogen bonding capacity .
Salt Form and Solubility :
Research Implications
- Drug Design : The azetidine-pyridine scaffold’s rigidity makes it valuable for designing kinase inhibitors or GPCR ligands where precise spatial arrangement is critical .
- SAR Studies : Comparative studies highlight the importance of ring size and substituent positioning in modulating bioavailability and target engagement .
Biological Activity
4-(Azetidin-3-yloxy)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both azetidine and pyridine moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂Cl₂N₂O. The compound is characterized by:
- Azetidine ring : Known for potential antibacterial and anticancer properties.
- Pyridine ring : A common scaffold in pharmaceuticals targeting various diseases.
- Dihydrochloride salt : Enhances solubility and stability, potentially influencing biological interactions.
Antimicrobial Activity
Research indicates that compounds with azetidine structures often exhibit antibacterial properties. For instance, azetidinone derivatives have been shown to possess significant antibacterial activity against various pathogens. The presence of the azetidine moiety in this compound suggests a similar potential for antimicrobial effects .
Anticancer Properties
Several studies have highlighted the anticancer potential of azetidine-containing compounds. For example, azetidinones have demonstrated the ability to inhibit proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) at nanomolar concentrations . The specific mechanisms through which this compound may exert anticancer effects remain to be fully elucidated but are worth investigating further.
Neuropharmacological Effects
The pyridine component is often associated with neuropharmacological activity. Compounds that interact with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, have been noted for their antidepressant-like effects. Analogous compounds have shown selective binding profiles and favorable pharmacokinetic properties, suggesting a pathway for further exploration of this compound in treating mood disorders .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Notable Activities |
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4-(Piperidin-1-yloxy)pyridine hydrochloride | Piperidine instead of azetidine | Antimicrobial activity |
2-(Azetidin-3-yloxy)pyridine hydrochloride | Different substitution on pyridine | Potential anti-inflammatory |
4-(Morpholin-4-yloxy)pyridine hydrochloride | Morpholine ring instead of azetidine | CNS activity |
The unique structure of this compound, particularly its azetidine linkage and dual hydrochloride groups, may enhance its solubility and biological interactions compared to these similar compounds.
The precise mechanisms through which this compound exerts its biological effects are not yet fully understood. However, potential mechanisms include:
- Nucleophilic Substitution : The azetidine group may participate in nucleophilic substitutions, allowing interaction with various biological targets.
- Electrophilic Reactions : The electron-rich nature of the pyridine nitrogen could facilitate reactions with electrophiles, influencing cellular pathways involved in disease processes .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., azetidine C-O-C coupling at δ 3.5–4.5 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 257.08 Da) .
- X-ray Diffraction (XRD) : For crystalline structure determination, particularly salt forms .
How can reaction conditions be optimized for scalable synthesis?
Advanced Research Question
Key variables include:
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .
- Temperature : Reactions performed at 60–80°C enhance azetidine ring stability .
- Solvent systems : Polar aprotic solvents (e.g., DMF) increase reaction rates but require careful removal to avoid impurities .
Scale-up challenges : Batch processes may require inert atmospheres (N₂/Ar) to prevent oxidation .
What methodologies assess the compound’s stability under varying pH and temperature?
Advanced Research Question
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC quantification of degradation products .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (>150°C for dihydrochloride salts) .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under accelerated light exposure .
How is biological activity evaluated, particularly binding affinity and selectivity?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures real-time binding to target proteins (e.g., kinases) with reported KD values in µM–nM ranges .
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands in receptor-binding assays .
- Enzyme Inhibition Assays : IC50 determination using colorimetric substrates (e.g., ATPase activity in enzymatic cascades) .
How can contradictory bioactivity data from structural analogs be reconciled?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. chlorine) on potency .
- Molecular Dynamics Simulations : Identify conformational changes in protein-ligand complexes that explain divergent activities .
- Meta-analysis : Cross-reference data from PubChem and ECHA databases to control for assay variability (e.g., cell line differences) .
What methods determine solubility in aqueous and organic solvents?
Basic Research Question
- Shake-Flask Method : Saturate solvent (e.g., PBS, DMSO) with compound, filter, and quantify via UV spectrophotometry (λmax ~260 nm) .
- HPLC-ELSD : Evaporative light scattering detection quantifies solubility without chromophore dependence .
How is computational modeling applied to predict interactions with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., GPCRs) .
- Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bonds with azetidine oxygen) .
- ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles .
What safety protocols are essential for handling this compound?
Basic Research Question
- PPE : Lab coat, nitrile gloves, and goggles; use in fume hoods due to irritant properties (H315/H319) .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
How do structural modifications influence pharmacological profiles compared to analogs?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.